molecular formula C52H68O8 B3176122 O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene CAS No. 97600-49-2

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene

Cat. No.: B3176122
CAS No.: 97600-49-2
M. Wt: 821.1 g/mol
InChI Key: RCVLXPWJVXHCMD-UHFFFAOYSA-N
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Description

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This compound is particularly interesting due to its unique structural features, which include ethoxycarbonylmethyl groups and a tert-butyl group. These modifications enhance its solubility and functional versatility, making it a valuable compound in various scientific fields.

Mechanism of Action

Target of Action

O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene is a complex compound that has been used in the creation of coordination polymers . These polymers have been employed as efficient photocatalysts for the reduction of certain compounds, such as Chromium (VI) . Therefore, the primary targets of this compound can be considered as the molecules it interacts with during these photocatalytic processes.

Mode of Action

In the context of photocatalysis, it likely involves the compound interacting with light to generate reactive species that can then interact with its targets .

Biochemical Pathways

Given its use in photocatalysis, it likely influences pathways related to the reduction of target compounds . The downstream effects of these interactions would depend on the specific targets and the overall context of the reaction.

Result of Action

In the context of photocatalysis, the action of O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene results in the reduction of target compounds . For example, it has been used to reduce Chromium (VI) in water, with one study reporting a reduction efficiency of 91% within 20 minutes .

Action Environment

The action, efficacy, and stability of O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene can be influenced by various environmental factors. For instance, its efficacy as a photocatalyst would depend on the availability of light. Additionally, factors such as temperature, pH, and the presence of other compounds could potentially influence its stability and action .

Safety and Hazards

As with any chemical compound, the safety and hazards of calixarenes depend on their specific structure and properties. It’s important to refer to the safety data sheet (SDS) for the specific compound for information on handling, storage, and disposal .

Future Directions

Research on calixarenes is ongoing, with new structures and applications being explored . For example, recent work has focused on the development of calixarene-based coordination polymers with potential applications in catalysis and luminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene typically involves the alkylation of p-tert-butylcalix4arene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene can undergo various chemical reactions, including:

Common Reagents and Conditions::
  • Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
  • Complexation: Metal salts (e.g., copper(II) chloride) in aqueous or organic solvents.
Major Products::

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene is unique due to its enhanced solubility and functional versatility compared to its parent compound and other derivatives. The ethoxycarbonylmethyl groups provide additional sites for chemical modification and complexation, broadening its range of applications in various scientific fields .

Properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H68O8/c1-15-57-43(53)29-59-47-35-17-31-21-39(49(3,4)5)23-33(45(31)55)19-37-27-42(52(12,13)14)28-38(48(37)60-30-44(54)58-16-2)20-34-24-40(50(6,7)8)22-32(46(34)56)18-36(47)26-41(25-35)51(9,10)11/h21-28,55-56H,15-20,29-30H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLXPWJVXHCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCC(=O)OCC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H68O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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